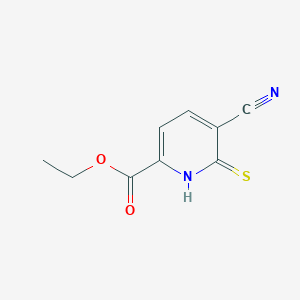

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with cyano, sulfanyl, and carboxylate groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloronicotinic acid with thiourea to introduce the sulfanyl group, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a building block in drug discovery.

Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 5-cyano-6-aminopyridine-2-carboxylate: Similar structure but with an amino group instead of a sulfanyl group.

Ethyl 5-cyano-6-hydroxypyridine-2-carboxylate: Contains a hydroxyl group instead of a sulfanyl group.

Uniqueness

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions not possible with amino or hydroxyl groups. This makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles.

Activité Biologique

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, integrating data from various studies and case reports.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate with suitable reagents under controlled conditions. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth, which suggests its potential as a therapeutic agent in treating infections .

Anticancer Properties

Several studies have reported the anticancer effects of this compound. It has shown cytotoxic activity against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10.28 |

| MCF-7 (Breast) | 8.107 |

| HepG2 (Liver) | 0.877 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle modulation .

The biological activity of this compound can be attributed to its structural components:

- Cyano Group : Acts as an electrophile, potentially interacting with nucleophilic sites in biological macromolecules.

- Sulfanyl Group : Participates in redox reactions, influencing various biochemical pathways that lead to its observed effects.

These interactions may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Case Studies

A notable study investigated the compound's effects on A549 lung carcinoma cells, revealing an EC50 value of 10.28 µg/mL. The study employed MTT assays to assess cell viability and further explored the mechanism through Western blotting, confirming the involvement of ERK1/2 signaling pathways in mediating its effects .

Another investigation focused on MCF-7 breast cancer cells, where the compound exhibited an IC50 value of 8.107 µM, significantly lower than standard chemotherapeutics like doxorubicin. This suggests a promising alternative for breast cancer treatment .

Propriétés

IUPAC Name |

ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-6(5-10)8(14)11-7/h3-4H,2H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVAUGDZZWSQFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C(=S)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.